D-[2-13C]tagatose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-OFGVUKJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Strategies and Isotopic Enrichment of D Tagatose
Chemical Synthesis Approaches for D-Tagatose and its Labeled Analogues
Chemical synthesis offers a robust platform for producing D-tagatose and its isotopically enriched variants from readily available starting materials. These methods often involve the strategic manipulation of stereocenters through sequential chemical reactions.
A key chemical strategy for synthesizing D-tagatose is through the epimerization of the C-4 position of the more common and inexpensive ketohexose, D-fructose. nih.govresearchgate.net This transformation is typically achieved through a two-step oxidation and reduction sequence. The hydroxyl group at the C-4 position of a protected D-fructose derivative is first oxidized to a ketone, and subsequent reduction of this ketone intermediate yields the epimeric alcohol, corresponding to the D-tagatose configuration. nih.govresearchgate.net
A concise and scalable synthesis of D-tagatose from D-fructose utilizes Dess-Martin periodinane (DMP) for the oxidation step and sodium borohydride (B1222165) (NaBH4) for the reduction step. nih.govresearchgate.net DMP is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones under neutral conditions, which is advantageous for complex carbohydrate molecules. enamine.netchemistrysteps.com The synthesis begins with the protection of the primary hydroxyl groups and the formation of an isopropylidene acetal (B89532) to yield a suitable D-fructose derivative. This protected intermediate is then subjected to oxidation with Dess-Martin periodinane, which selectively oxidizes the C-4 hydroxyl group. The resulting ketone is then reduced with sodium borohydride. This reduction step is diastereoselective, leading to the inversion of the stereochemistry at the C-4 position, thus forming the D-tagatose backbone. nih.govresearchgate.net Subsequent deprotection steps yield the final D-tagatose product. This method has been successfully used to prepare natural D-tagatose on a multi-gram scale. nih.gov
Table 1: Chemical Synthesis of Natural and Labeled D-Tagatose
| Starting Material | Product | Key Reagents | Overall Yield | Reference |
|---|---|---|---|---|
| D-Fructose (9 g) | Protected D-Tagatose (3.21 g) | Dess-Martin Periodinane, NaBH4 | 23% (5 steps) | nih.gov |
| D-[UL-13C6]Fructose (465 mg) | D-[UL-13C6]Tagatose (92 mg) | Dess-Martin Periodinane, NaBH4 | 16% (6 steps) | nih.gov |
Epimerization of D-Fructose via Oxidation/Reduction Methods
Enzymatic and Biocatalytic Synthesis Pathways for D-Tagatose
Enzymatic methods for D-tagatose production are attractive alternatives to chemical synthesis due to their high specificity, milder reaction conditions, and reduced byproduct formation. researchgate.netnih.gov These biocatalytic processes often utilize isomerase enzymes to directly convert a related sugar into D-tagatose.
The most studied enzymatic route for D-tagatose production involves a single-enzyme system. mdpi.com This approach simplifies the process by using one specific biocatalyst to perform the desired isomerization.
L-arabinose isomerase (L-AI) (EC 5.3.1.4) is the most prominent enzyme used for the industrial production of D-tagatose. nih.govmdpi.com While its natural function is to catalyze the isomerization of L-arabinose to L-ribulose, it also effectively catalyzes the conversion of D-galactose to D-tagatose due to the structural similarity of the substrates. nih.govoup.com This enzymatic method is considered the most economically viable for large-scale production. mdpi.com
L-AIs have been isolated from a wide range of microorganisms, including mesophiles, thermophiles, and hyperthermophiles. nih.gov The optimal reaction conditions, particularly temperature, vary depending on the microbial source of the enzyme. For instance, L-AIs from thermophilic bacteria like Thermoanaerobacter mathranii and Thermotoga neapolitana exhibit high activity at elevated temperatures (65-85°C). oup.comnih.gov Higher reaction temperatures can be advantageous as they can shift the reaction equilibrium towards D-tagatose, leading to higher conversion rates. oup.com For example, the L-AI from Thermotoga neapolitana achieved a 68% conversion of D-galactose to D-tagatose at 80°C. oup.com
Many L-AIs require divalent metal ions, such as Mn2+ or Co2+, for optimal activity and stability. nih.govoup.com However, the requirement for these ions can be a drawback for food applications. nih.gov Research has also focused on immobilizing the enzyme to improve its stability and reusability, which is crucial for cost-effective industrial processes. koreascience.or.krresearchgate.net
Table 2: Examples of L-Arabinose Isomerase for D-Tagatose Production
| Enzyme Source | Optimal Temperature (°C) | Conversion Yield (%) | Reference |
|---|---|---|---|
| Thermoanaerobacter mathranii | 65 | 42 | nih.gov |
| Thermotoga neapolitana | 85 | 68 | oup.com |
| Bifidobacterium adolescentis | 55 | 56.7 | frontiersin.org |
| Bacillus amyloliquefaciens | 45 | 47.2 | mdpi.com |
| Escherichia coli (recombinant) | 37 | 9.64 | koreascience.or.kr |
Single-Enzyme Conversion Systems
D-Tagatose 3-Epimerase (DTEase) Activity
D-Tagatose 3-epimerase (DTEase, EC 5.1.3.31) belongs to the ketose 3-epimerase family and plays a role in the interconversion of rare sugars. Its primary activity is the reversible C3-epimerization of D-tagatose to D-sorbose. Additionally, DTEase can catalyze the epimerization of D-fructose to D-allulose (also known as D-psicose).
DTEases have been characterized from various microorganisms, including Caballeronia fortuita, Sinorhizobium sp., and Christensenella minuta. The enzyme from C. fortuita showed the highest specific activity towards D-tagatose compared to other reported epimerases and could produce D-sorbose from D-tagatose with a 68.2% transformation ratio. The DTEase from Sinorhizobium sp. also primarily catalyzes the epimerization of D-tagatose to D-sorbose. While not a primary enzyme for D-tagatose synthesis from common precursors, DTEase activity is relevant in the broader context of rare sugar biocatalysis, where D-tagatose can serve as a substrate for producing other valuable sugars like D-sorbose.
D-Arabinose 3-Epimerase (DPEase) Activity
The term D-arabinose 3-epimerase (DPEase) is not commonly found in the context of D-tagatose synthesis. More relevant and often ambiguously abbreviated as DPEase is D-psicose 3-epimerase (EC 5.1.3.30). This enzyme is part of the broader DTEase family but exhibits high specificity for the epimerization of D-psicose (D-allulose) to D-fructose. While it can show very low cross-reactivity with D-tagatose, its catalytic efficiency is far lower for this substrate compared to D-psicose. Therefore, its direct role in the primary synthesis pathway of D-tagatose is negligible.
Multi-Enzyme and Cascade Reaction Systems
A multi-enzyme system for producing D-tagatose from lactose (B1674315), for instance, combines β-galactosidase (to hydrolyze lactose into D-glucose and D-galactose) with L-arabinose isomerase (to convert the D-galactose to D-tagatose). More complex systems have been designed to utilize cheaper substrates like maltodextrin (B1146171) or sucrose (B13894). One such system co-expressed five enzymes in E. coli to convert maltodextrin into D-tagatose.
Phosphorylation–Dephosphorylation Cascade
A highly effective multi-enzyme strategy for D-tagatose synthesis involves a phosphorylation–dephosphorylation cascade. This pathway circumvents the direct, equilibrium-limited isomerization of a free sugar by converting it into a phosphorylated intermediate. The subsequent enzymatic steps are often irreversible, leading to high conversion rates.
A typical cascade for producing D-tagatose from a precursor like D-fructose or sucrose proceeds as follows:
Phosphorylation: A kinase, such as fructokinase (FRK) or hexokinase, phosphorylates the starting sugar (e.g., D-fructose) to its 6-phosphate ester (fructose-6-phosphate, F6P), a reaction that consumes ATP.
Epimerization/Isomerization: An epimerase or isomerase acts on the phosphorylated intermediate. For example, a D-fructose-6-phosphate 4-epimerase converts F6P to D-tagatose-6-phosphate (T6P).
Dephosphorylation: A phosphatase, such as tagatose-6-phosphate phosphatase (T6PP), irreversibly removes the phosphate (B84403) group from T6P to yield the final product, D-tagatose.
To make this process cost-effective, an ATP regeneration system is often coupled with the cascade. Polyphosphate kinase (PPK) is frequently used to regenerate ATP from ADP, utilizing inexpensive polyphosphate as the phosphate donor. This approach has been successfully demonstrated for the synthesis of D-tagatose from sucrose and D-fructose, achieving high conversion rates of over 80%. For the synthesis of D-[2-13C]tagatose, this cascade would be initiated with a correspondingly labeled precursor, such as D-[2-13C]fructose.
Integrated Hydrolysis and Isomerization Processes (e.g., from Lactose)
An economical and efficient route for D-tagatose production utilizes lactose, a readily available disaccharide from sources like cheese whey, as the initial substrate. mdpi.com This strategy integrates two key enzymatic steps: the hydrolysis of lactose into its constituent monosaccharides, D-glucose and D-galactose, followed by the isomerization of D-galactose into D-tagatose. mdpi.com To synthesize D-[2-¹³C]tagatose via this method, the starting material would need to be lactose isotopically labeled in the galactose moiety at the C-2 position.
The process can be performed in a single pot, which simplifies operations and can improve the final yield by minimizing the accumulation of D-galactose, which could otherwise cause feedback inhibition. mdpi.com The hydrolysis is catalyzed by the enzyme β-galactosidase, while the subsequent isomerization of the released D-galactose to D-tagatose is catalyzed by L-arabinose isomerase (L-AI). nih.govnih.gov Studies have demonstrated the successful direct conversion of lactose to D-tagatose in a single reactor using thermostable β-galactosidase and L-AI. nih.gov For instance, a one-pot biosynthesis process using recombinant Escherichia coli expressing L-AI has been established for lactose hydrolysis and D-galactose isomerization at 50 °C. researchgate.net This integrated approach avoids costly separation steps for the intermediate sugars and provides a streamlined pathway from a low-cost substrate to the final product. mdpi.com
Whole-Cell Biocatalysis for D-Tagatose Production
Whole-cell biocatalysis is a highly effective strategy that utilizes intact microbial cells containing the necessary enzymes, thereby circumventing the need for costly and time-consuming enzyme purification. nih.gov For the production of D-[2-¹³C]tagatose, whole-cell systems expressing L-arabinose isomerase are employed to convert D-[2-¹³C]galactose.
Genetically engineered microorganisms are central to whole-cell biocatalysis for D-tagatose production. Escherichia coli and Bacillus subtilis are the most commonly used hosts due to their well-understood genetics and rapid growth. nih.gov The gene encoding L-arabinose isomerase (araA) from various bacterial sources, including Thermoanaerobacter mathranii and Klebsiella pneumoniae, has been successfully cloned and expressed in E. coli to create efficient whole-cell biocatalysts. nih.govmdpi.com
Similarly, Bacillus subtilis has been engineered to produce D-tagatose from lactose in a single step. nih.gov In one study, recombinant B. subtilis was constructed to co-express β-galactosidase and L-arabinose isomerase. This system achieved a maximum yield of 96.8 g/L D-tagatose from 500 g/L lactose, demonstrating a high molar conversion of 57.2%. nih.gov Such food-grade expression systems, particularly those developed in B. subtilis, offer a safe and efficient platform for producing functional sugars like D-tagatose. nih.gov
In one study, L-AI from Lactobacillus fermentum was successfully displayed on the spore surface of B. subtilis. The resulting biocatalyst exhibited significantly improved thermal stability and was capable of converting 75% of D-galactose (100 g/L) into D-tagatose within 24 hours. This surface display system provides a novel and effective method for the value-added production of D-tagatose. researchgate.net
Process Optimization for Enhanced D-Tagatose Yield and Conversion Rates
Maximizing the yield and conversion rate of D-tagatose requires careful optimization of several reaction parameters. The key factors influencing the efficiency of the L-arabinose isomerase-catalyzed reaction are temperature, pH, and the presence of metal ion cofactors.
The isomerization of D-galactose to D-tagatose is an equilibrium-limited reaction that is favored at higher temperatures. mdpi.com Consequently, thermostable L-AIs are highly sought after for industrial production. The optimal temperature for D-tagatose production typically falls between 60 °C and 80 °C. mdpi.com However, the specific optimum can vary depending on the microbial source of the enzyme. For example, L-AI from Klebsiella pneumoniae expressed in E. coli cells showed optimal activity at 50 °C, while the enzyme from Bacillus amyloliquefaciens has an optimum of 45 °C. mdpi.commdpi.com
The optimal pH for L-AI activity is generally in the neutral to alkaline range. mdpi.com Most reported L-AIs exhibit maximum activity between pH 7.0 and 8.0. mdpi.com For instance, whole-cell bioconversion using recombinant B. subtilis was optimal at pH 7.0. nih.gov The L-AI from B. amyloliquefaciens showed peak activity at pH 7.5. mdpi.com Maintaining the optimal pH is crucial as alkaline conditions can sometimes lead to the formation of undesirable by-products. mdpi.com
Table 1: Optimal Temperature and pH for D-Tagatose Production by Various Biocatalysts
| Biocatalyst (Source of L-AI) | Optimal Temperature (°C) | Optimal pH |
|---|---|---|
| Recombinant E. coli (Klebsiella pneumoniae) | 50 | 8.0 |
| Recombinant Bacillus subtilis | 50 | 7.0 |
| Recombinant E. coli (Bacillus amyloliquefaciens) | 45 | 7.5 |
| Phosphoglucose Isomerase (Pseudomonas aeruginosa) | 60 | 7.0 |
The catalytic activity of many L-arabinose isomerases is dependent on the presence of divalent metal ions, which act as essential cofactors. Manganese (Mn²⁺) is the most frequently required and effective cofactor for enhancing enzyme activity and stability. mdpi.com For example, the production of D-tagatose using recombinant E. coli cells was optimized in the presence of 1 mM Mn²⁺. mdpi.com
Other metal ions such as magnesium (Mg²⁺) and cobalt (Co²⁺) can also influence enzyme activity. However, due to safety concerns, Co²⁺ is not permitted in the food industry. mdpi.com Some research has focused on identifying or engineering metal-ion-independent L-AIs to simplify the production process and avoid potential toxicity issues. A novel L-AI from Bacillus amyloliquefaciens was found to be active without metal ions and produced 47.2 g/L of D-tagatose with a high conversion efficiency in a metal-ion-free system. mdpi.com Another L-AI from Arthrobacter sp. 22c was also found to be not dependent on divalent metal ions for its activity. nih.gov
Table 2: Effect of Metal Ions on L-Arabinose Isomerase Activity
| Enzyme Source | Metal Ion | Effect on Activity |
|---|---|---|
| Bacillus amyloliquefaciens | Mg²⁺ | 60% Enhancement |
| Mn²⁺ | 65% Enhancement | |
| Arthrobacter sp. 22c | Mg²⁺, Mn²⁺, Ca²⁺ | Marginal Activation |
| Co²⁺, Ni²⁺ | Slight Inhibition |
Substrate Concentration Effects
Studies utilizing a packed-bed bioreactor with immobilized L-AI demonstrated that as the initial D-galactose concentration was increased from 50 g/L to 500 g/L, the D-tagatose productivity saw a non-proportional increase. researchgate.net However, this rise in productivity was accompanied by an exponential decrease in the conversion yield. researchgate.netresearchgate.net For instance, at a substrate concentration of 300 g/L, a bioreactor could produce approximately 145 g/L of D-tagatose with an average productivity of 54 g/L·h and a conversion yield of 48% (w/w). researchgate.net This phenomenon is characteristic of Michaelis-Menten kinetics, where at very high substrate concentrations, the enzyme becomes saturated, and the reaction rate approaches its maximum (Vmax), but the proportion of substrate converted within a given timeframe diminishes. researchgate.net
Similarly, in whole-cell biotransformation processes using lactose as the initial substrate, an increase in lactose concentration led to a decrease in the conversion rate. nih.gov This effect is partly attributed to the reduced fluidity of the substrate and product at higher concentrations. nih.gov Furthermore, excessively high lactose levels can enhance the transglycosidase activity of β-galactosidase, leading to the undesirable synthesis of galactooligosaccharides. nih.gov When using D-fructose as a substrate in a multi-enzyme cascade, increasing its concentration to 100 g/L resulted in a reduced conversion rate of 46.2%. mdpi.com This drop was hypothesized to be caused by pH changes during the reaction or potential enzyme inactivation at high substrate and product concentrations. mdpi.com To counteract this, a fed-batch strategy can be employed to maintain optimal substrate levels and achieve higher final product titers, reaching up to 68.1 g/L of D-tagatose. mdpi.com
| Initial D-Galactose Conc. (g/L) | D-Tagatose Productivity (g/L·h) at 72h | Conversion Yield (%) at 72h |
|---|---|---|
| 50 | 10.4 | 55.0 |
| 100 | 19.4 | 51.5 |
| 300 | 54.0 | 48.0 |
| 500 | 62.5 | 33.0 |
Downstream Purification Strategies for Research-Grade Purity
Achieving research-grade purity for D-tagatose, including isotopically labeled variants like D-[2-¹³C]tagatose, necessitates a multi-step downstream purification process to remove unreacted substrates, byproducts, and components from the reaction medium. The specific strategy depends on the synthesis method, whether chemical or enzymatic.
For chemically synthesized D-tagatose, a common approach begins with the demineralization of the reaction filtrate using cation and anion exchange resins. fao.org This is followed by chromatographic fractionation, often utilizing a cation exchanger, to separate D-tagatose from other sugars. fao.org The final step to achieve high purity is typically crystallization from the concentrated syrup. fao.org A similar multi-step chromatographic purification is crucial for isotopically enriched compounds. For example, the synthesis of D-[UL-¹³C₆]tagatose from D-[UL-¹³C₆]fructose required four separate chromatographic purifications to yield the final product. nih.govresearchgate.net
In bioconversion processes, where the reaction mixture contains enzymes, cells, and various sugars, purification can be more complex. High-Performance Liquid Chromatography (HPLC) is a standard analytical method to monitor the reaction and assess purity. nih.gov However, for preparative separation, HPLC can have limitations in resolution and throughput. researchgate.net Capillary Electrophoresis (CE) has been developed as a robust and rapid alternative for the separation and quantification of D-tagatose from process-related impurities like lactose, D-glucose, D-galactose, and its epimer D-talose. researchgate.net For achieving the highest purity, recrystallization from solvents such as ethanol (B145695) has been shown to be highly effective, yielding D-tagatose with a purity of 99.9%. researchgate.net
Genetic and Protein Engineering for Improved Biocatalyst Performance
The efficiency of D-tagatose biosynthesis is heavily dependent on the performance of the key enzymes involved, primarily L-arabinose isomerase (L-AI) or tagatose epimerases. Genetic and protein engineering have become indispensable tools for enhancing the catalytic activity, stability, and substrate specificity of these biocatalysts.
Directed Evolution and Rational Design of Enzymes
Both directed evolution and rational design have been successfully applied to improve enzymes for D-tagatose production. Rational design, which relies on knowledge of the enzyme's structure and catalytic mechanism, has been used to modify the substrate-binding pocket of L-AI from Lactobacillus fermentum. nih.gov By introducing specific mutations (M185A/F279I), researchers increased the catalytic efficiency (kcat/Km) by 8.2 times compared to the wild-type enzyme. nih.govresearchgate.net Similarly, site-directed mutagenesis of L-AI from Geobacillus thermodenitrificans resulted in a double-mutant that increased the D-tagatose conversion yield from 46% to 58%. nih.gov Molecular dynamics simulations have also been employed to guide the rational redesign of L-AI from Bifidobacterium adolescentis, leading to mutants with enhanced thermostability. acs.org
Directed evolution, which mimics natural selection in a laboratory setting, has also yielded significant improvements. The engineering of tagatose 4-epimerase from Thermotogae through a combination of semi-rational design and directed evolution resulted in a 2.8-fold improvement in catalytic activity, achieving a D-tagatose production of 42 g/L in just 2 hours. nih.gov These engineered enzymes not only improve reaction rates and yields but can also enhance stability under industrial process conditions. acs.orgnih.gov
| Enzyme (Source) | Engineering Strategy | Key Mutation(s) | Reported Improvement | Reference |
|---|---|---|---|---|
| L-Arabinose Isomerase (Lactobacillus fermentum) | Rational Design | M185A/F279I | 8.2-fold increase in catalytic efficiency | nih.gov |
| L-Arabinose Isomerase (Geobacillus thermodenitrificans) | Site-Directed Mutagenesis | Double-site mutant | Conversion yield increased from 46% to 58% | nih.gov |
| Tagatose 4-Epimerase (Thermotogae) | Directed Evolution & Semi-Rational Design | Not specified | 2.8-fold increase in catalytic activity | nih.gov |
| L-Arabinose Isomerase (Lactobacillus plantarum) | Structure-Based Molecular Modification | F118M/F279I | 1.96-fold higher D-tagatose production than wild type | mdpi.com |
Optimization of Gene Expression and Plasmid Copy Numbers
Beyond altering the enzyme's protein structure, optimizing its production in a host organism is crucial for creating an efficient whole-cell biocatalyst. A key strategy is codon optimization, where the DNA sequence of the gene encoding the enzyme is altered to match the codon usage bias of the expression host, such as Escherichia coli, without changing the amino acid sequence. core.ac.uk This approach was used to design a synthetic araA gene for the overproduction of L-AI in E. coli. core.ac.uk
The choice of expression vector is also critical. Cloning the optimized genes into regulated, high-expression vectors allows for the production of large quantities of soluble and active enzyme. core.ac.uk For instance, the pQE-80L vector has been used for the overexpression of L-AI in E. coli BW25113. mdpi.com Furthermore, constructing multi-copy genes can enhance the expression of rate-limiting enzymes in a biosynthetic pathway. researchgate.net In some cases, the entire metabolic network of the host cell is engineered. To increase the accumulation of precursor molecules for D-tagatose synthesis, genes for competing metabolic pathways, such as pfka (phosphofructokinase) and zwf (glucose-6-phosphate dehydrogenase) in E. coli, have been deleted. mdpi.comresearchgate.net This metabolic engineering approach channels more substrate through the desired pathway, significantly increasing the final D-tagatose yield. mdpi.comresearchgate.net
Advanced Analytical Methodologies for D 2 13c Tagatose in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a cornerstone technique for the analysis of D-[2-¹³C]tagatose. The presence of the ¹³C label at a key position—the carbon atom adjacent to the anomeric center—magnifies the analytical power of various NMR experiments, facilitating in-depth investigation of the molecule's chemical environment and behavior in solution and the solid state.
¹³C NMR for Structural Elucidation and Anomeric Composition
The ¹³C isotope at the C-2 position serves as a sensitive reporter for the structural and conformational state of the tagatose molecule. In aqueous solution, D-tagatose exists as a complex equilibrium mixture of different cyclic (anomeric) and acyclic forms. mdpi.com ¹³C NMR is instrumental in identifying and quantifying these tautomers. The chemical shift of C-2 is highly sensitive to the stereochemistry at the anomeric carbon (C-1) and the ring conformation (pyranose vs. furanose).
For instance, studies on D-tagatose derivatives like D-tagatose-N-methylaniline show a dynamic equilibrium in solution, with the α-pyranose form being predominant, followed by β-pyranose, β-furanose, and α-furanose anomers. mdpi.com The introduction of a ¹³C label at C-2 would allow for more precise monitoring of this equilibrium, as the C-2 signal for each anomer would be distinct and enhanced. mdpi.comunimo.it
The first step in any NMR analysis is the unambiguous assignment of all signals in the spectrum to their corresponding atoms in the molecule. For D-[2-¹³C]tagatose, the signal for the labeled C-2 carbon will be significantly enhanced, making its identification straightforward. General ¹³C chemical shifts for D-tagatose anomers in solution provide a basis for these assignments. researchgate.net Glycosylation or other substitutions cause predictable downfield shifts (4–10 ppm) for the carbons involved in the linkage, which aids in confirming assignments in derivative studies. unimo.it
Below is a table of typical ¹³C chemical shift assignments for the major anomers of unlabeled D-tagatose in D₂O, which serve as a reference for studies involving D-[2-¹³C]tagatose. The C-2 signal in the labeled compound would appear at a similar position but with a much greater intensity.
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |
| C1 | 64.9 | 64.5 | 64.1 | 67.9 |
| C2 | 104.9 | 104.9 | 108.0 | 107.8 |
| C3 | 72.0 | 73.1 | 77.8 | 77.1 |
| C4 | 73.1 | 72.0 | 78.4 | 83.1 |
| C5 | 72.8 | 72.8 | 81.3 | 82.0 |
| C6 | 63.8 | 63.8 | 63.3 | 63.3 |
| Data sourced from related studies on D-tagatose and its derivatives. researchgate.net |
The presence of the ¹³C label at C-2 enables the measurement of one-bond and long-range ¹³C-¹³C coupling constants (JCC) with adjacent, naturally abundant ¹³C nuclei at C-1 and C-3. While the natural abundance of ¹³C is only about 1.1%, making such measurements difficult in unlabeled molecules, the enrichment at C-2 makes observing couplings to C-1 and C-3 feasible. huji.ac.il These coupling constants are invaluable for conformational analysis.
The magnitude of one-bond coupling constants (¹JCC) typically ranges from 35 to 45 Hz for single bonds. huji.ac.il These values are sensitive to factors like bond hybridization and the electronegativity of substituents, providing electronic information about the C1-C2 and C2-C3 bonds. huji.ac.ilrsc.org Two- and three-bond coupling constants (²JCC and ³JCC) are dependent on the dihedral angles between the coupled nuclei, as described by the Karplus relationship, and can be used to determine the preferred conformation of the sugar ring. Experiments like 1D and 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) are used to measure these couplings, although they are very insensitive and often require high sample concentrations. huji.ac.il
Isotope effects on NMR chemical shifts, particularly deuterium (B1214612) isotope effects (DIE), provide subtle but powerful structural information. researchgate.net When D-[2-¹³C]tagatose is dissolved in a solvent containing D₂O, the hydroxyl protons (-OH) can exchange with deuterium (-OD). This substitution causes small changes (shifts) in the ¹³C NMR spectrum. The magnitude of the shift experienced by a given carbon depends on its proximity to the site of deuteration. nih.govrsc.org
For D-[2-¹³C]tagatose, the C-2 chemical shift would be particularly sensitive to deuteration at the C-3 hydroxyl group. This is known as a two-bond isotope effect (²ΔC(OD)). nih.gov The observation and quantification of this effect can confirm the location of hydroxyl groups and report on hydrogen bonding interactions. nih.govresearchgate.net The absence of an isotope shift at a particular carbon upon solvent exchange can indicate that the hydroxyl group at that position is substituted, for example, by a phosphate (B84403) group. nih.govresearchgate.net
Solid-state NMR (ssNMR) provides information about molecular structure and conformation in the crystalline phase, which can differ significantly from the solution state. Studies on adducts such as D-tagatose-N-methylaniline have shown that while the molecule exists as a mixture of four anomers in solution, it crystallizes exclusively as the α-pyranose anomer. mdpi.comresearchgate.net
In a solid-state ¹³C NMR study of D-[2-¹³C]tagatose or its derivatives, the C-2 signal would serve as a sharp, intense probe for identifying the specific conformation adopted in the crystal lattice. The chemical shifts observed in the solid state can be compared to solution-state values to understand the conformational changes that occur upon crystallization. mdpi.com
Table of Solid-State ¹³C NMR Chemical Shifts for D-tagatose-N-methylaniline (α-pyranose form)
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 60.1 |
| C2 | 99.2 |
| C3 | 70.0 |
| C4 | 70.0 |
| C5 | 72.8 |
| C6 | 64.3 |
| Data adapted from studies on D-tagatose-N-methylaniline. mdpi.com |
Phosphorylation Position Determination using NMR Techniques
NMR is a primary tool for determining the site of phosphorylation on a sugar molecule. nih.gov In the context of D-[2-¹³C]tagatose, NMR techniques can unambiguously identify whether phosphorylation has occurred at C-1, C-6, or another position. This is achieved by analyzing changes in the NMR spectrum upon phosphorylation.
Three key NMR methods are employed:
Chemical Shift Changes: Phosphorylation causes a significant downfield shift for the carbon atom at the site of phosphorylation (the α-carbon) and smaller, but measurable, shifts for the adjacent β-carbons. For D-[2-¹³C]tagatose, phosphorylation at C-1 would cause a large shift in the C-1 signal and a smaller, but easily detectable, shift in the enhanced C-2 signal.
¹³C-³¹P Coupling Constants: The phosphorus-31 (³¹P) nucleus is NMR-active and couples to nearby ¹³C nuclei. The observation of a two-bond coupling (²JC,P) between a carbon and the phosphorus atom is direct evidence of phosphorylation at that carbon. A three-bond coupling (³JC,P) to the adjacent carbon further confirms the position. nih.gov For instance, if D-[2-¹³C]tagatose were phosphorylated at C-1, one would observe a ³JC2,P coupling in the C-2 NMR spectrum and a ²JC1,P coupling in the C-1 spectrum. Research has shown that three-bond couplings are often larger than two-bond couplings, aiding in assignment. researchgate.netnih.gov
Deuterium Isotope Effects: As mentioned previously, the absence of a deuterium isotope effect on a carbon's chemical shift upon solvent exchange indicates the absence of a hydroxyl group. nih.govresearchgate.net If D-tagatose is phosphorylated at C-1, the C-1 carbon will show no isotope shift, confirming the substitution at that position. nih.gov
Table of NMR Observables for Determining Phosphorylation Site in Tagatose
| NMR Parameter | Evidence for C-1 Phosphorylation | Evidence for C-6 Phosphorylation |
| ¹³C Chemical Shift | Large downfield shift for C1, smaller shift for C2 | Large downfield shift for C6, smaller shift for C5 |
| ¹³C-³¹P Coupling | ²J coupling to C1, ³J coupling to C2 | ²J coupling to C6, ³J coupling to C5 |
| Deuterium Isotope Effect | Absence of isotope shift at C1 | Absence of isotope shift at C6 |
| Based on methodologies described for tagatose phosphorylation studies. nih.gov |
Conformational Studies of Tagatose and Derivatives via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. slu.se For D-tagatose and its derivatives, such as D-[2-13C]tagatose, NMR provides detailed insights into the equilibrium between its different tautomeric forms (α- and β-pyranose, α- and β-furanose, and the open-chain keto form). mdpi.comunimo.it The presence of the ¹³C label at the C-2 position in this compound enhances the signal for this specific carbon, facilitating the study of its chemical environment and its involvement in the conformational equilibrium. frontiersin.org
In aqueous solutions, monosaccharides like D-tagatose exist as a mixture of these tautomers. unimo.it The relative populations of these forms can be determined by integrating the signals in the ¹³C NMR spectrum. mdpi.comunimo.it For instance, studies on D-tagatose derivatives have shown that the α-pyranose form is often the most abundant in solution. mdpi.com The specific chemical shifts and coupling constants observed in the NMR spectrum provide valuable information about the stereochemistry and the spatial arrangement of atoms within the different cyclic forms. nih.govnih.gov
Researchers utilize various NMR experiments to probe the conformation of D-tagatose and its derivatives. One-dimensional ¹³C NMR spectra provide direct information about the carbon skeleton, with the labeled C-2 of this compound giving a distinct and easily identifiable signal. mimedb.orgchemicalbook.comspectrabase.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between the ¹³C atoms and the attached protons, aiding in the complete assignment of all signals in the spectrum. slu.se Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space interactions between protons, which is crucial for determining the three-dimensional structure and preferred conformations of the sugar ring. acs.org
| Tautomer | Typical ¹³C Chemical Shift Range (ppm) for Anomeric Carbon | Key Structural Feature |
| α-pyranose | ~98-102 | Six-membered ring, anomeric OH group is axial |
| β-pyranose | ~96-100 | Six-membered ring, anomeric OH group is equatorial |
| α-furanose | ~103-107 | Five-membered ring, anomeric OH group is cis to C-3 OH |
| β-furanose | ~101-105 | Five-membered ring, anomeric OH group is trans to C-3 OH |
| Keto (acyclic) | ~210-215 | Open-chain form with a ketone group at C-2 |
Mass Spectrometry (MS) Techniques for Labeled Tagatose
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. mdpi.com When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for identifying and quantifying metabolites, including isotopically labeled compounds like this compound. numberanalytics.comcreative-proteomics.com
Metabolic Flux Analysis (MFA) using ¹³C-labeled substrates is a powerful method for quantifying the rates (fluxes) of metabolic pathways within a cell. nih.govshimadzu.com Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in ¹³C-MFA due to its high sensitivity, robustness, and ability to separate complex mixtures of metabolites. creative-proteomics.com
In a typical ¹³C-MFA experiment involving this compound, the labeled sugar is introduced to cells as a tracer. creative-proteomics.com As the cells metabolize the this compound, the ¹³C label is incorporated into various downstream metabolites. nih.gov To make the non-volatile sugar metabolites amenable to GC analysis, they are first chemically modified through a process called derivatization. springernature.comacs.org The derivatized metabolites are then separated by the gas chromatograph and detected by the mass spectrometer.
The mass spectrometer measures the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of molecules with different numbers of ¹³C atoms. nih.gov The specific fragmentation patterns of the derivatized metabolites in the mass spectrometer provide information about the position of the ¹³C label within the molecule. acs.org By analyzing the MIDs of key metabolites, researchers can deduce the pathways through which the this compound was metabolized and quantify the fluxes through these pathways. shimadzu.comcreative-proteomics.com
The detection and quantification of labeled metabolites are central to stable isotope tracing studies. mdpi.comnumberanalytics.com Mass spectrometry, particularly when coupled with chromatographic separation, is the preferred method for this purpose. d-nb.info The incorporation of the ¹³C isotope from this compound into other metabolites results in a predictable increase in their mass. mdpi.com For example, if a three-carbon metabolite is formed from the breakdown of this compound, it may contain one ¹³C atom, resulting in a mass shift of +1 compared to its unlabeled counterpart.
Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the analysis of labeled metabolites. creative-proteomics.com LC-MS is particularly useful for analyzing thermally unstable or polar compounds that are not easily derivatized for GC-MS. creative-proteomics.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confident identification of metabolites and the determination of their elemental composition. mdpi.com
For accurate quantification, a technique called isotope dilution mass spectrometry (IDMS) is often used. numberanalytics.com This involves adding a known amount of a stable isotope-labeled internal standard to the sample. numberanalytics.com By comparing the signal of the labeled metabolite of interest to that of the internal standard, its concentration in the original sample can be precisely determined.
The raw data from mass spectrometry, specifically the mass isotopomer distributions of various metabolites, must be integrated with computational models to calculate metabolic fluxes. shimadzu.combiorxiv.org This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves several computational steps. oup.com
First, the experimental MS data is corrected for the natural abundance of ¹³C and other isotopes. nih.gov Then, a metabolic network model is constructed, which includes the biochemical reactions and the atom transitions for each reaction. frontiersin.org This model describes how the carbon atoms are rearranged as the substrate (in this case, this compound) is converted into various products.
Computational software tools are then used to simulate the expected labeling patterns of metabolites for a given set of metabolic fluxes. youtube.com13cflux.net By iteratively adjusting the fluxes in the model and comparing the simulated labeling patterns to the experimentally measured ones, the software can find the flux distribution that best fits the data. nih.gov This provides a quantitative map of the metabolic activity within the cell.
| Software Tool | Primary Function | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | ¹³C-MFA and isotopomer analysis | MATLAB-based, supports steady-state and isotopic transient MFA. biorxiv.org |
| OpenMebius | ¹³C-Metabolic flux analysis | Integrates ¹³C-labeling and mass balance information to estimate flux distribution. shimadzu.com |
| FluxML | Standardized modeling language for ¹³C-MFA | Facilitates the exchange of models and data between different software tools. frontiersin.org |
| DExSI | Quantitation of ¹³C-labeled metabolites from GC-MS data | Automated metabolite annotation and isotopologue quantification. nih.gov |
Chromatographic Separations for Isotopic Purity and Analysis
Chromatography is a fundamental technique for separating mixtures of compounds. In the context of this compound research, it is essential for both the purification of the labeled sugar and the analysis of its metabolic products.
Ion exchange chromatography (IEX) is a powerful technique for separating molecules based on their charge. waters.com While sugars are neutral molecules, they can be separated by anion exchange chromatography under strongly alkaline conditions. d-nb.info At high pH, the hydroxyl groups of sugars can deprotonate, giving them a negative charge and allowing them to bind to a positively charged anion exchange resin. d-nb.info
The separation is based on the subtle differences in the pKa values of the hydroxyl groups of the different sugars, which leads to different binding affinities to the resin. d-nb.info This allows for the efficient separation of various monosaccharides, including isomers like glucose, fructose (B13574), and tagatose. sigmaaldrich.com
This technique is particularly valuable for ensuring the isotopic and chemical purity of this compound before its use in metabolic studies. It can also be used to separate and analyze the various sugar metabolites produced by cells after being fed with the labeled tagatose. nih.gov Pulsed amperometric detection (PAD) is often used in conjunction with anion exchange chromatography for the sensitive detection of carbohydrates. d-nb.infonih.gov
High-Performance Liquid Chromatography (HPLC) for Medium Component Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in research involving this compound, particularly for the analysis of components within culture and reaction media. In metabolic flux analysis (MFA), where this compound might be used as a tracer, HPLC is essential for quantifying the uptake of the labeled substrate and the secretion of metabolic byproducts by cells over time. shimadzu.com This provides crucial data for constructing and validating metabolic models.
The separation and quantification of D-tagatose and other related sugars in complex mixtures, such as fermentation broths or enzymatic conversion media, are routinely performed using HPLC. nih.govgoogle.com Common HPLC systems for sugar analysis employ specialized columns, such as those based on ligand-exchange chromatography with cation-modified resins (e.g., Ca²⁺ or Pb²⁺ forms) or hydrophilic interaction liquid chromatography (HILIC). frontiersin.orgjst.go.jp
For detection, a Refractive Index Detector (RID) is frequently used due to its universal response to non-chromophoric compounds like sugars. nih.govfrontiersin.org The mobile phase is often as simple as deionized water, especially for ligand-exchange columns, which are typically operated at elevated temperatures (e.g., 80-85 °C) to improve peak resolution and reduce viscosity. google.comfrontiersin.org HILIC columns, on the other hand, use a mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) with a small amount of aqueous buffer. jst.go.jp
While standard HPLC-RID is excellent for quantifying unlabeled sugars and organic acids in the medium, the direct analysis of isotopically labeled compounds like this compound often requires coupling HPLC with more sophisticated detectors. shimadzu.com Techniques such as HPLC-Mass Spectrometry (HPLC-MS) and HPLC-Isotope Ratio Mass Spectrometry (HPLC-co-IRMS) are powerful methods for determining the concentration and isotopic enrichment of labeled metabolites. nih.goveconomie.gouv.fr An ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) system, for instance, can be used to simultaneously quantify sugar metabolites and their mass isotopologue distributions, which is critical for accurate MFA results. nih.govresearchgate.net
Research has detailed various HPLC methods for the successful separation and analysis of D-tagatose from its isomers and related sugars. For example, a method using a Shodex SUGAR SP0810 column with a refractive index detector has been used to quantify D-tagatose in culture media. nih.gov Another study demonstrated the separation of non-reducing ketoses, including D-tagatose, from reducing aldoses using a polyethyleneimine-attached HILIC column. jst.go.jp
The following table summarizes representative HPLC conditions reported in research for the analysis of D-tagatose and related compounds.
Table 1: HPLC Methods for the Analysis of D-Tagatose and Related Sugars
| Column Type | Mobile Phase | Flow Rate | Temperature | Detector | Analytes | Reference |
|---|---|---|---|---|---|---|
| HPLX-Ca (Ca²⁺-carbohydrate) | Milli-Q Water | 0.6 mL/min | 84°C | RID | D-fructose, D-allulose, D-tagatose, D-sorbose | frontiersin.org |
| Shodex SUGAR SP0810 | Deionized Water | Not Specified | Not Specified | RID | D-tagatose | nih.gov |
| Aminex HPX-87H | Not Specified | Not Specified | Not Specified | UV | Glucose, Acetate, Citrate, Formate, Succinate | nih.gov |
| Polyethyleneimine-attached HILIC | 90% Acetonitrile | 0.75 mL/min | 40°C | RID | D-fructose, D-psicose, D-sorbose, D-tagatose | jst.go.jp |
| Bio-Rad HPX-87C | 50 ppm Calcium Acetate | 0.6 mL/min | 85°C | RID | D-glucose, D-galactose, D-tagatose, Lactose (B1674315) | google.com |
Applications of D 2 13c Tagatose in Metabolic Research and Isotopic Tracing
¹³C-Metabolic Flux Analysis (13C-MFA) Frameworks
¹³C-MFA has become an indispensable method for quantifying the rates of metabolic reactions, or fluxes, within living organisms. frontiersin.org This powerful technique utilizes substrates labeled with the stable isotope ¹³C to trace the flow of carbon atoms through the intricate network of metabolic pathways. By analyzing the distribution of ¹³C in metabolic intermediates and products, researchers can deduce the relative and absolute fluxes through different routes. frontiersin.orgnih.gov
Principles and Procedures of ¹³C-MFA
The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as D-[2-¹³C]tagatose, into a biological system that is at a metabolic steady state. weizmann.ac.ilresearchgate.net As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C labeling in these metabolites is directly dependent on the fluxes through the interconnected metabolic pathways. researchgate.netnih.gov
The general workflow of a ¹³C-MFA study encompasses several key steps:
Experimental Design: This initial and critical phase involves selecting the optimal ¹³C-labeled tracer and experimental conditions to maximize the precision of flux estimations for the pathways of interest. sci-hub.secreative-proteomics.com
Tracer Experiment: The biological system, be it microbial cells or other non-human cellular systems, is cultured with the chosen ¹³C-labeled substrate until an isotopic steady state is achieved. weizmann.ac.ild-nb.info This means that the labeling pattern of the intracellular metabolites becomes constant over time.
Isotopic Labeling Measurement: After the tracer experiment, metabolites are extracted from the cells. The distribution of ¹³C isotopes within these metabolites, known as mass isotopomer distributions (MIDs), is then precisely measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govsci-hub.se
Flux Estimation: The experimentally measured MIDs, along with other measured rates like substrate uptake and product secretion, are used as inputs for a computational model of the organism's metabolic network. nih.govsci-hub.se
Statistical Analysis: The model then estimates the intracellular fluxes by finding the set of flux values that best reproduce the experimental data. sci-hub.sesci-hub.se Rigorous statistical analysis is performed to assess the goodness of fit and determine the confidence intervals for the estimated fluxes. sci-hub.se
Mathematical Modeling and Computational Analysis in ¹³C-MFA
At the heart of ¹³C-MFA lies a sophisticated mathematical model that describes the metabolic network of the organism under study. frontiersin.org This model includes the stoichiometry of all relevant biochemical reactions and the atom transitions for each reaction, which detail how carbon atoms are rearranged. frontiersin.org
The core of the computational analysis is an optimization problem. weizmann.ac.il The goal is to minimize the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the model for a given set of fluxes. nih.gov This is typically achieved using iterative algorithms that systematically adjust the flux values until the best fit is found. weizmann.ac.il
Various modeling frameworks have been developed to handle the complexity of these calculations, including approaches based on isotopomers, cumomers, and elementary metabolite units (EMUs). weizmann.ac.ilnih.gov These frameworks provide different ways to represent and solve the system of equations that relate fluxes to labeling patterns. The choice of framework can impact the computational efficiency and the complexity of the implementation. weizmann.ac.il
Experimental Design for ¹³C-MFA (e.g., choice of tracers, parallel labeling experiments)
The design of the isotope labeling experiment is a critical determinant of the success and precision of a ¹³C-MFA study. frontiersin.orgnih.gov The choice of the ¹³C-labeled tracer is of paramount importance, as different tracers provide different information about the network fluxes. nih.govnih.gov For instance, a tracer like D-[2-¹³C]tagatose, with its specific labeling position, can provide high-resolution data for specific pathways involved in its metabolism.
Key considerations in experimental design include:
Choice of Tracers: The selection of an optimal tracer or a mixture of tracers depends on the specific metabolic pathways of interest. frontiersin.orgnih.gov Computational tools are often used to simulate the expected labeling patterns for different tracers to identify the one that will provide the most information for resolving the target fluxes. sci-hub.sevanderbilt.edu For example, studies have shown that [1,2-¹³C₂]glucose is highly effective for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is preferred for studying the TCA cycle in certain cancer cells. nih.gov
Parallel Labeling Experiments: To enhance the accuracy and resolve more fluxes, researchers often perform multiple tracer experiments in parallel, using different ¹³C-labeled substrates in each experiment. nih.govcreative-proteomics.com The data from these parallel experiments are then simultaneously fitted to the metabolic model, providing more constraints and leading to a more precise and robust flux map. sci-hub.se This approach has been shown to significantly improve the accuracy of flux estimations. nih.gov
Validation of Isotopic Steady State in Tracer Experiments
A fundamental assumption in many ¹³C-MFA studies is that the biological system is in an isotopic steady state, meaning the labeling pattern of intracellular metabolites is constant. d-nb.info It is crucial to experimentally validate this assumption to ensure the accuracy of the calculated fluxes. d-nb.info
Validation is typically performed by collecting samples at multiple time points during the tracer experiment (e.g., at 18 and 24 hours after introducing the labeled substrate). d-nb.info The isotopic labeling of key metabolites is then measured for each time point. If the labeling patterns are identical or very similar across the later time points, it confirms that isotopic steady state has been reached, and the data can be confidently used for steady-state ¹³C-MFA. d-nb.info Failure to reach isotopic steady state would require the use of more complex, non-stationary MFA models. frontiersin.org
Isotopic Tracing in Non-Human Cellular and Microbial Systems
D-[2-¹³C]tagatose, as a specifically labeled substrate, is particularly useful for tracing carbon flow in various non-human cellular and microbial systems. nih.govbiospec.net The introduction of this labeled sugar allows researchers to follow the journey of the ¹³C atom as it is processed through central carbon metabolism, revealing the activities of different pathways. nih.gov
Quantification of Intracellular Carbon Flux Distribution
By applying the principles of ¹³C-MFA, the use of D-[2-¹³C]tagatose enables the precise quantification of how carbon is distributed among various metabolic pathways within the cell. nih.govnih.gov When microbial or other non-human cells are grown on a medium containing D-[2-¹³C]tagatose as a carbon source, the labeled carbon atom enters the central metabolic network.
The resulting labeling patterns in key metabolic intermediates and proteinogenic amino acids provide a detailed fingerprint of the metabolic activity. nih.gov For example, the distribution of ¹³C in metabolites of glycolysis, the pentose phosphate pathway, and the TCA cycle can be meticulously analyzed. This information is then used in the computational model to calculate the absolute or relative rates of the reactions in these pathways. nih.gov
This quantitative data on flux distribution is invaluable for a variety of applications, including:
Metabolic Engineering: Identifying bottlenecks in production pathways and designing strategies to improve the yield of desired biochemicals. nih.gov
Understanding Disease Models: Investigating metabolic reprogramming in non-human models of diseases.
Studying Microbial Physiology: Elucidating how microorganisms adapt their metabolism to different environmental conditions. nih.gov
Below is a hypothetical data table illustrating the type of output one might obtain from a ¹³C-MFA study using a labeled substrate.
| Metabolic Pathway | Flux (Relative to Substrate Uptake) | Standard Deviation |
| Glycolysis (upper) | 100 | ± 1.5 |
| Glycolysis (lower) | 85 | ± 2.1 |
| Pentose Phosphate Pathway | 15 | ± 1.8 |
| TCA Cycle | 50 | ± 3.5 |
| Anaplerotic Reactions | 10 | ± 1.2 |
This table represents illustrative data and does not reflect a specific experiment with D-[2-¹³C]tagatose.
Identification of Metabolic Bottlenecks and Rewiring
Isotopic tracers like D-[2-13C]tagatose are instrumental in identifying metabolic bottlenecks, which are slow, rate-limiting steps in a metabolic pathway, and in understanding how metabolic fluxes are rerouted, a phenomenon known as metabolic rewiring. By following the distribution of the 13C label, researchers can pinpoint where the metabolism of D-tagatose slows down or is diverted to alternative pathways. This is particularly relevant in the context of diseases like cancer or inborn errors of metabolism, where cellular metabolism is significantly altered. For instance, studies on tachycardia-induced cardiomyopathy have shown that metabolic rewiring towards anaerobic glycolysis can disrupt the redox balance and lead to contractile dysfunction. nih.gov Understanding these shifts is crucial for developing targeted therapeutic interventions.
Investigation of Metabolic Phenotypes in Engineered Microorganisms
In the field of metabolic engineering, this compound is used to investigate the metabolic phenotypes of genetically modified microorganisms. mdpi.comacs.org Scientists can engineer bacteria or yeast to produce valuable compounds, and isotopic labeling helps to assess the efficiency of these engineered pathways. By providing this compound as a carbon source, researchers can track how the microorganism utilizes it and quantify the flux towards the desired product versus competing metabolic pathways. This information is vital for optimizing the engineered strain, for example, by overexpressing genes encoding key enzymes or deleting genes for competing pathways to enhance the yield of the target molecule. acs.orgnih.gov Recent studies have focused on engineering Escherichia coli for the production of D-tagatose itself, highlighting the intricate metabolic pathways involved. acs.orgnih.govigem.wiki
Studies in Specific Biological Models (Excluding Human Trials)
The application of this compound extends to various biological models, offering insights into fundamental metabolic processes in a controlled environment.
Microbial Metabolism and Fermentation Studies
This compound is particularly valuable for studying microbial metabolism, as many microorganisms can ferment this rare sugar. tandfonline.comtandfonline.com These studies help to elucidate the specific pathways involved and the range of fermentation products.
In many bacteria, particularly Gram-positive species like lactic acid bacteria, D-tagatose is metabolized via the tagatose-6-phosphate pathway. nih.govtandfonline.comebi.ac.uk This pathway involves the phosphorylation of D-tagatose to D-tagatose-6-phosphate, which is then further metabolized. nih.govtandfonline.comebi.ac.uknih.gov In some Gram-negative bacteria, such as Klebsiella oxytoca, a different pathway involving D-tagatose 1,6-bisphosphate has been identified. nih.govnih.gov The use of this compound allows for the precise mapping of these pathways and the identification of key enzymatic steps. For example, it has been shown that in Staphylococcus aureus, the genes for the tagatose-6-phosphate pathway are part of the lactose (B1674315) operon. ebi.ac.uknih.gov
Lactic acid bacteria are well-known for their ability to ferment various sugars, and many species can utilize D-tagatose. tandfonline.comtandfonline.cominchem.orgresearchgate.net Studies have shown that Lactobacillus, Leuconostoc, and Pediococcus strains are particularly strong fermenters of D-tagatose. tandfonline.comtandfonline.cominchem.orgresearchgate.net Isotopic tracing with this compound can reveal the specific end-products of fermentation, such as lactic acid, acetic acid, and other short-chain fatty acids. nih.gov This information is relevant for understanding the role of these bacteria in various environments, from the food industry to the gut microbiome.
The fermentation of D-tagatose is not widespread among all gut bacteria. tandfonline.comfood.gov.uk Studies have screened various human enteric bacteria to determine their ability to ferment this sugar. tandfonline.cominchem.orgresearchgate.net It has been found that only a limited number of species, including certain strains of Enterococcus faecalis and Lactobacillus, can effectively ferment D-tagatose. tandfonline.cominchem.orgresearchgate.netfood.gov.uk In contrast, many pathogenic enteric bacteria are unable to utilize it. inchem.orgfood.gov.uk This selective fermentation has implications for gut health, as it may promote the growth of beneficial bacteria. mdpi.com In vitro studies with pig intestinal contents have shown that D-tagatose is fermented in the cecum and colon, producing various short-chain fatty acids, and that adaptation to a D-tagatose diet increases the fermentation capacity. nih.gov
Investigations in Model Organisms (e.g., Rodents, Fungi)
The use of isotopically labeled D-tagatose, such as this compound and D-[U-14C]tagatose, has been instrumental in elucidating its metabolic fate in various model organisms. These studies provide critical insights into its absorption, distribution, metabolism, and excretion, which are fundamental to understanding its physiological effects.
D-[U-14C]Tagatose Disposition Studies in Rats: Absorption and Excretion Patterns
Studies utilizing D-[U-14C]tagatose in rats have been pivotal in mapping the absorption and excretion of this rare sugar. Research involving conventional and germ-free Sprague-Dawley rats has demonstrated that D-tagatose is only partially absorbed in the small intestine. nih.govgillevin.com The intestinal absorption in rats is estimated to be around 20%. nih.govresearchgate.net The majority of the ingested tagatose that is not absorbed passes to the large intestine, where it undergoes fermentation by gut microbiota. nih.govintelligentsugar.info
The disposition of a single oral dose of D-[U-14C]tagatose was tracked over several hours in both conventional rats (adapted and unadapted to a tagatose diet) and germ-free rats. nih.govgillevin.com The primary routes of excretion for the radiolabel were expired carbon dioxide (CO2), urine, and feces. nih.gov In conventional rats previously adapted to a diet containing D-tagatose, a significant portion of the radiolabel was recovered as 14CO2, indicating substantial microbial fermentation in the gut followed by absorption and metabolism of the fermentation products. nih.gov Germ-free rats, lacking gut microbiota, expired a much smaller percentage of the dose as 14CO2, confirming that the host itself metabolizes a smaller fraction of the absorbed tagatose. nih.gov
The data from these disposition studies highlight that the primary metabolic processing of D-tagatose in rats is carried out by intestinal microorganisms. nih.govintelligentsugar.info Adaptation to a tagatose-containing diet was shown to enhance this microbial fermentation, as evidenced by significantly less D-tagatose being found in the feces of adapted rats compared to unadapted ones. nih.gov
| Excretion Route / Tissue | Adapted Conventional Rats (72h) | Unadapted Germ-Free Rats (6h) |
|---|---|---|
| Expired 14CO2 | 68% | 13.9% |
| Urine | 5.2% | Data not specified for 6h |
| Feces | 11.4% | Data not specified for 6h |
| Tissues and Carcass | 10% | Data not specified for 6h |
Data derived from studies on the disposition of D-[U-14C]tagatose in rats. nih.govresearchgate.netinchem.org The 6-hour time point for germ-free rats is considered representative of absorption and metabolism by host enzymes, while the 72-hour data for conventional rats includes extensive microbial fermentation. nih.govinchem.org
Metabolic Pathways in Liver and Gastrointestinal Tract of Rats
In the gastrointestinal tract, the unabsorbed portion of D-tagatose is subject to fermentation by the resident microflora. nih.govinchem.org This process leads to the production of short-chain fatty acids (SCFAs), primarily butyric acid, acetic acid, and valeric acid. inchem.org Studies in pigs, which have a similar gastrointestinal physiology to humans, have shown that D-tagatose consumption significantly increases the production of butyric acid in the cecum and colon compared to a sucrose-based diet. inchem.org These SCFAs can then be absorbed by the host and utilized as an energy source. gillevin.com
Metabolic and Transcriptional Responses in Phytophthora spp. to Tagatose Exposure
In fungi, the response to D-tagatose can be species-specific, as demonstrated in studies with the oomycete genus Phytophthora. nih.govfrontiersin.org Research has revealed that tagatose has a differential inhibitory effect on Phytophthora infestans compared to Phytophthora cinnamomi. nih.govfrontiersin.orgnih.gov
In P. infestans, tagatose exposure inhibits mycelial growth and negatively impacts mitochondrial processes. frontiersin.orgresearchgate.net This is accompanied by significant transcriptional reprogramming, characterized by the downregulation of genes involved in key cellular functions such as transport, sugar metabolism, signal transduction, and growth-related processes. nih.govnih.gov The sugar and amino acid content of P. infestans is also negatively affected. frontiersin.orgresearchgate.net This suggests that P. infestans attempts a response to the stress induced by tagatose, but it is insufficient to overcome the negative impacts. nih.gov
Conversely, P. cinnamomi shows no negative effects on mycelial growth, sugar content, or amino acid content upon exposure to tagatose. nih.govfrontiersin.org In this species, tagatose incubation leads to the upregulation of genes related to transport (including glucose transport), energy metabolism, the pentose phosphate pathway, and oxidative stress response. nih.govnih.gov This efficient transcriptional and metabolic response allows P. cinnamomi to reprogram multiple metabolic processes, including the tricarboxylic acid (TCA) cycle and detoxification of reactive oxygen species, thereby mitigating any potential negative effects of the rare sugar. frontiersin.org
| Gene Category / Process | Response in P. infestans | Response in P. cinnamomi |
|---|---|---|
| Mycelial Growth | Inhibited | No negative effect |
| Transport Genes | Downregulated | Upregulated |
| Sugar Metabolism Genes | Downregulated | Upregulated |
| Energy Metabolism Genes | Upregulated (stress response) | Upregulated (efficient response) |
| Oxidative Stress Genes | Upregulated (stress response) | Upregulated (efficient response) |
| Signal Transduction Genes | Downregulated | Not specified as a primary response |
This table summarizes the contrasting metabolic and transcriptional changes observed in P. infestans and P. cinnamomi when exposed to tagatose. nih.govfrontiersin.orgnih.gov
Role in Glucose Absorption Mechanisms in Animal Models
One of the significant metabolic effects of D-tagatose observed in animal models is its ability to interfere with carbohydrate absorption. nih.govmdpi.com This action is proposed as a key mechanism for its potential to lower postprandial blood glucose levels. cambridge.orgmdpi.com
Studies suggest that D-tagatose acts as a competitive inhibitor of intestinal disaccharidases, such as sucrase and maltase. nih.govcambridge.org By inhibiting these enzymes in the small intestine, tagatose slows down the breakdown of disaccharides like sucrose (B13894) and maltose (B56501) into monosaccharides (glucose and fructose), thereby reducing their subsequent absorption. nih.gov
Furthermore, research in rat models indicates that D-tagatose can directly interfere with the transport of monosaccharides across the intestinal wall. nih.govresearchgate.net One study demonstrated that D-tagatose administration alongside fructose (B13574) led to a 26% reduction in fructose absorption over a 60-minute period. cambridge.orgresearchgate.net This suggests that tagatose may compete with glucose and fructose for transport proteins, such as the GLUT family of transporters, further limiting their uptake from the gut into the bloodstream. nih.govmdpi.com This inhibition of both carbohydrate digestion and absorption contributes to the observed blunting of the glycemic response when tagatose is consumed with other carbohydrates. nih.govmdpi.com
Enzymological and Biotechnological Research on D Tagatose Metabolism
Enzyme Discovery and Characterization in D-Tagatose Pathways
The biological production of D-tagatose, an alternative to chemical synthesis, relies on the catalytic prowess of specific enzymes. mdpi.com These biocatalysts, sourced from various microorganisms, offer high specificity, reducing by-products and simplifying purification processes. mdpi.com Research has focused on discovering novel enzymes and characterizing their properties to optimize production.
Several key enzymes capable of producing D-tagatose have been identified and are central to biotechnological production strategies. mdpi.comresearchgate.net
L-Arabinose Isomerase (L-AI): This is the most extensively studied enzyme for D-tagatose synthesis. mdpi.comresearchgate.net L-AI, an intracellular enzyme found in many microorganisms, naturally catalyzes the isomerization of L-arabinose to L-ribulose. plos.orgmdpi.com Due to the structural similarity between L-arabinose and D-galactose, L-AIs can also effectively convert D-galactose into D-tagatose. mdpi.commdpi.com L-AIs from various microbial sources, including Escherichia coli, Lactobacillus plantarum, and Geobacillus thermodenitrificans, have been characterized for this purpose. mdpi.complos.org
D-Tagatose 3-Epimerase (DTEase): Enzymes belonging to the DTEase family can reversibly catalyze the epimerization of other sugars to produce D-tagatose. frontiersin.org These enzymes are crucial in the "Izumoring" strategy, a concept for the interconversion of all hexoses. mdpi.com
D-Fructose 4-Epimerase (F4E): The discovery of an enzyme that can directly epimerize the widely available D-fructose to D-tagatose at the C-4 position has been a long-standing goal. tandfonline.com Efforts have included identifying low-level activity in UDP-glucose 4-epimerases and engineering a Thermotoga petrophila tagaturonate 3-epimerase to function as a tagatose 4-epimerase (T4E). tandfonline.comacs.org
Aldolase (B8822740) Chaperones (GatZ and KbaZ): Recent studies in Escherichia coli have revealed that native enzymes GatZ and KbaZ, previously annotated as aldolase chaperones, possess C4 epimerization activity. acs.orgnih.gov They can convert D-fructose-6-phosphate (F6P) into D-tagatose-6-phosphate (T6P), unveiling a previously unknown endogenous pathway for D-tagatose synthesis in E. coli. acs.orgnih.gov
Other Isomerases: Phosphoglucose isomerase from Pseudomonas aeruginosa has also been shown to isomerize D-galactose to D-tagatose. mdpi.com
Understanding the kinetic parameters of these enzymes is vital for optimizing biocatalytic processes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating substrate affinity. The turnover number (kcat) represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time.
Kinetic parameters have been determined for several key enzymes. For example, a novel D-tagatose 3-epimerase (DTE-CM) from Christensenella minuta was characterized, showing the highest catalytic efficiency with D-tagatose as a substrate. frontiersin.org The kinetic values for L-arabinose isomerase (L-AI) from various sources have also been extensively studied to improve D-tagatose production from D-galactose. mdpi.comresearchgate.netnih.govresearchgate.net
Below is an interactive table summarizing the kinetic parameters for selected tagatose-modifying enzymes.
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (mM⁻¹min⁻¹) | Reference |
| D-Tagatose 3-Epimerase (DTE-CM) | Christensenella minuta | D-Tagatose | 34.9 | 9,318 | 267.0 | frontiersin.org |
| D-Tagatose 3-Epimerase (DTE-CM) | Christensenella minuta | D-Allulose | 53.8 | 6,572 | 122.2 | frontiersin.org |
| D-Tagatose 3-Epimerase (DTE-CM) | Christensenella minuta | D-Sorbose | 66.8 | 5,874 | 87.9 | frontiersin.org |
| D-Tagatose 3-Epimerase (DTE-CM) | Christensenella minuta | D-Fructose | 94.7 | 4,230 | 44.7 | frontiersin.org |
| L-Arabinose Isomerase (BAAI) | Bacillus amyloliquefaciens | D-Galactose | 251.6 | - | 2.34 | mdpi.com |
| L-Arabinose Isomerase (BAAI) | Bacillus amyloliquefaciens | L-Arabinose | 92.8 | - | 46.85 | mdpi.com |
| L-Arabinose Isomerase | Lactobacillus plantarum | D-Galactose | 119 | - | - | researchgate.net |
| Tagatose-1-Phosphate Kinase (TagK) | Bacillus licheniformis | Tagatose-1-Phosphate | 0.25 - 8 | - | - | nih.gov |
| Tagatose-1-Phosphate Kinase (TagK) | Bacillus licheniformis | Fructose-1-Phosphate | 1.25 - 80 | - | - | nih.gov |
Structural studies provide crucial insights into enzyme mechanisms and guide protein engineering efforts.
L-Arabinose Isomerase (L-AI): The crystal structure of L-AI from E. coli has been determined. mdpi.com It is a homohexamer, with each subunit having a molecular mass of about 59.6-62 kDa. mdpi.comresearchgate.net The structure reveals the active site and the binding of essential metal ion cofactors, typically Mn²⁺ or Co²⁺, which are important for the enzyme's activity and stability. mdpi.com
Tagatose-1,6-bisphosphate Aldolase: This enzyme is involved in the cleavage of D-tagatose 1,6-bisphosphate. wikipedia.org Aldolases are categorized into two classes based on their mechanism. nih.gov Class I aldolases form a covalent Schiff base intermediate, while Class II aldolases are metal-dependent. nih.gov The structure of a Class I tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes has been resolved, revealing a (α/β)8 fold. nih.gov As of late 2007, a structure for a Class II tagatose-bisphosphate aldolase from Klebsiella pneumoniae was also solved, with the PDB accession code 1GVF. wikipedia.org
Tagatose-6-phosphate Kinase: This enzyme belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org As of late 2007, five structures for this class of enzymes had been solved. wikipedia.org
Enzymatic Reaction Mechanisms and Biochemical Pathways
D-tagatose can be synthesized or catabolized through several distinct biochemical pathways, each characterized by specific enzymatic reaction mechanisms.
The most common biotechnological route to D-tagatose is the isomerization of D-galactose, catalyzed by L-arabinose isomerase (L-AI). mdpi.comdergipark.org.tr This reaction is a reversible aldose-ketose isomerization. plos.org L-AI, which naturally interconverts L-arabinose and L-ribulose, acts on D-galactose due to the similar stereochemical configuration of the substrates. mdpi.com The reaction mechanism involves the binding of the substrate to the active site, which contains a crucial metal cofactor (like Mn²⁺) that helps to stabilize the enzyme's structure and facilitate the catalytic process. mdpi.com The enzyme then catalyzes a proton transfer, leading to the formation of an enediol intermediate, which subsequently collapses to form the ketose product, D-tagatose. The process is limited by chemical equilibrium, which often results in conversion rates of around 30-40% under standard conditions. mdpi.comnih.gov
In many microorganisms, the metabolism of D-tagatose proceeds via phosphorylated intermediates. Two primary pathways have been identified: the tagatose-6-phosphate pathway and the tagatose-1-phosphate pathway. nih.gov
Tagatose-6-Phosphate (T6P) Pathway: In some Gram-positive bacteria, D-tagatose is phosphorylated at the C-6 position to form D-tagatose-6-phosphate (T6P). nih.gov This T6P is then phosphorylated again by tagatose-6-phosphate kinase (a member of the PfkB family) to yield D-tagatose 1,6-bisphosphate (TBP). wikipedia.org This TBP is then cleaved by tagatose-1,6-bisphosphate aldolase into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (G3P), which enter glycolysis. wikipedia.orgnih.gov
Tagatose-1-Phosphate (T1P) Pathway: In certain enteric bacteria like Klebsiella oxytoca and Bacillus licheniformis, D-tagatose is first phosphorylated to D-tagatose-1-phosphate (T1P) by the enzyme fructokinase or via a phosphotransferase system (PTS). dergipark.org.trnih.govfood.gov.ukasm.org This T1P is subsequently phosphorylated by D-tagatose-1-phosphate kinase (TagK) to form TBP. asm.orgqmul.ac.ukexpasy.org The enzyme from B. licheniformis has been shown to require the substrate to change from its pyranose form to a furanose conformation upon binding to allow for phosphorylation at the C-6 position. qmul.ac.ukexpasy.org The resulting TBP is then cleaved by aldolase as in the T6P pathway. asm.org
Phosphorylation-Dephosphorylation in Synthesis: Multi-enzyme cascade reactions have been designed to synthesize D-tagatose from substrates like D-fructose or sucrose (B13894). mdpi.commdpi.comresearchgate.net These synthetic pathways often involve an initial phosphorylation step (e.g., by hexokinase or fructokinase) to form a phosphorylated intermediate like fructose-6-phosphate (B1210287) (F6P). mdpi.commdpi.com This is followed by one or more enzymatic steps, such as epimerization by F6P 4-epimerase to yield T6P. researchgate.net The final step is a dephosphorylation reaction, catalyzed by a phosphatase (like phytase), to remove the phosphate group and yield the final D-tagatose product. mdpi.commdpi.com This strategy can help drive the reaction forward, overcoming the equilibrium limitations of single-step isomerizations. mdpi.com
Biocatalyst Development and Enzyme Engineering for Research Applications
The development of robust biocatalysts is a cornerstone of biotechnological research on D-tagatose metabolism. nih.govmdpi.comresearchgate.net Enzyme engineering and the design of novel biocatalytic systems are actively being pursued to improve the efficiency and stability of enzymes involved in D-tagatose synthesis for research purposes. nih.govmdpi.comresearchgate.net
Immobilization Techniques for Enzymes (e.g., L-AI)
Immobilization of enzymes, such as L-arabinose isomerase (L-AI), offers several advantages for research applications, including enhanced stability, reusability, and simplified product separation. uobaghdad.edu.iqtandfonline.com Various support materials and techniques have been investigated for the immobilization of L-AI for the production of D-tagatose from D-galactose.
Common immobilization methods include:
Covalent binding: L-AI from Escherichia coli has been successfully immobilized by covalent binding to agarose. scilit.com
Entrapment: Sodium alginate is a widely used material for entrapping both purified L-AI and whole cells expressing the enzyme. uobaghdad.edu.iqmdpi.com For example, immobilizing recombinant E. coli cells expressing a mutant L-AI in a 3% sodium alginate and 2% CaCl2 matrix retained 90% of the production efficiency of free cells. mdpi.comnih.gov
Adsorption and Cross-linking: L-arabinose isomerase from Escherichia coli O157:H7 was immobilized on activated Bentonite clay with a 10% 3-aminopropyltriethoxysilane (B1664141) (3-APTES) treatment followed by cross-linking with glutaraldehyde (B144438), achieving an immobilization yield of 89%. uobaghdad.edu.iq
Self-Assembling Scaffolds: A novel approach involves using self-assembling protein scaffolds, such as the EutM bacterial microcompartment protein, to co-immobilize multiple enzymes. researchgate.netresearchgate.net This technique has been used to immobilize β-galactosidase and L-arabinose isomerase, leading to enhanced catalytic efficiency and thermostability for D-tagatose production from lactose (B1674315). researchgate.netresearchgate.net
The use of D-[2-¹³C]tagatose in studies with immobilized enzymes can help to assess the impact of immobilization on enzyme kinetics and mechanism. By using the labeled substrate, researchers can accurately measure conversion rates and detect any potential changes in the reaction pathway that may result from the immobilization process.
| Immobilization Method | Support Material | Enzyme Source | Key Findings | Reference |
|---|---|---|---|---|
| Covalent Binding | Agarose | Escherichia coli | Immobilized L-AI produced an average of 7.5 g/(L·d) of D-tagatose over 7 days. | mdpi.com |
| Entrapment | Sodium Alginate / CaCl2 | Recombinant Escherichia coli | Retained 90% of the production efficiency of free cells. | mdpi.comnih.gov |
| Adsorption and Cross-linking | Bentonite Clay / Glutaraldehyde | Escherichia coli O157:H7 | Achieved an 89% immobilization yield. | uobaghdad.edu.iq |
| Self-Assembling Scaffold | EutM Protein Scaffold | β-galactosidase and L-arabinose isomerase | Increased D-tagatose productivity by 1.24-fold compared to free enzymes. | researchgate.netresearchgate.net |
Enhancement of Enzyme Stability and Activity for in vitro Systems
Improving the stability and activity of enzymes is crucial for their effective use in in vitro research systems. nih.govmdpi.comresearchgate.net Several strategies have been developed to enhance the performance of enzymes involved in D-tagatose metabolism.
Post-Immobilization Treatments: For L-arabinose isomerase from the hyperthermophilic bacterium Thermotoga maritima (TMAI) immobilized on a copper-chelate epoxy support, post-immobilization treatment with glutaraldehyde and ethylenediamine (B42938) resulted in a more than two-fold increase in operational stability. nih.gov A subsequent treatment with mercaptoethanol to remove residual copper ions further enhanced the biocatalytic activity. nih.gov
Protein Engineering: Directed evolution and rational design have been used to improve the thermostability and catalytic efficiency of L-AI. For instance, a double mutant of L-AI (F118M/F279I) expressed in E. coli showed enhanced stability. mdpi.comnih.gov
Self-Assembling Multi-Enzyme Systems: The construction of self-assembling protein scaffolds, as mentioned previously, not only immobilizes enzymes but also significantly improves their stability. researchgate.netresearchgate.net In one study, an EutM-based scaffold increased the residual activity of the immobilized enzymes by 2.14 times after 12 hours compared to the free enzymes. researchgate.netresearchgate.net
Reaction Condition Optimization: The stability and activity of L-AI are often dependent on metal ions, particularly Mn²⁺ and/or Co²⁺. mdpi.com Optimizing the concentration of these cofactors is a key aspect of enhancing enzyme performance. The pH and temperature of the reaction are also critical parameters that need to be optimized for each specific enzyme and application. mdpi.comresearchgate.net
The use of D-[2-¹³C]tagatose in these enhanced in vitro systems allows for precise kinetic analysis and the determination of key parameters such as Kcat and Km. This isotopically labeled substrate is invaluable for comparing the performance of engineered enzymes against their wild-type counterparts and for validating the improvements in stability and activity.
| Strategy | Enzyme/System | Improvement | Reference |
|---|---|---|---|
| Post-Immobilization Treatment | Thermotoga maritima L-AI | >2-fold increase in operational stability. | nih.gov |
| Protein Engineering | E. coli L-AI (F118M/F279I) | Enhanced heat resistance (60–70 °C). | mdpi.comnih.gov |
| Self-Assembling Scaffold | β-galactosidase and L-arabinose isomerase | 2.14-fold higher residual activity after 12 hours. | researchgate.netresearchgate.net |
| Reaction Condition Optimization | Recombinant E. coli expressing L-AI | Optimal conditions: 60 °C, pH 6.5, 5 mM Mn²⁺. | mdpi.comnih.gov |
Engineering of Whole-Cell Systems for Targeted Metabolic Studies
Whole-cell biocatalysis offers a powerful platform for metabolic studies, providing an intracellular environment that can enhance enzyme stability and simplify operational processes. nih.govmdpi.comresearchgate.net Engineering whole-cell systems allows for the targeted investigation of D-tagatose metabolic pathways.
Multi-Enzyme Co-expression: To study the synthesis of D-tagatose from inexpensive substrates like maltodextrin (B1146171), researchers have engineered E. coli to co-express a multi-enzyme catalytic system. researchgate.netnih.gov One such system involved five enzymes: α-glucan phosphorylase, phosphoglucomutase, D-glucose 6-phosphate isomerase, D-tagatose 1,6-bisphosphate aldolase, and phosphoglycolate phosphatase. researchgate.net This approach provides a one-pot synthesis method, avoiding the need for enzyme purification and the addition of expensive cofactors. researchgate.netnih.gov
Metabolic Pathway Engineering: To increase the yield of D-tagatose, metabolic engineering strategies are employed. This can involve knocking out genes of competing pathways. For example, deleting the pfkA gene in E. coli, which is involved in a bypass pathway, led to a 26% increase in D-tagatose production from D-fructose. mdpi.com
Optimization of Expression Levels: In polycistronic expression systems, the order of genes can affect the expression levels of the corresponding enzymes. mdpi.com By optimizing the gene order of key enzymes like polyphosphate kinase (PPK), fructokinase (FRK), and fructose-bisphosphate aldolase (FbaA), the conversion rate of D-fructose to D-tagatose can be significantly increased. mdpi.com
Isotopic Labeling for Flux Analysis: The use of D-[2-¹³C]tagatose as a tracer in these engineered whole-cell systems is crucial for metabolic flux analysis. nih.gov By following the path of the ¹³C label through the various metabolic intermediates, researchers can quantify the flux through different pathways, identify metabolic bottlenecks, and validate the effects of genetic modifications. preprints.orgnih.govpreprints.org This provides a detailed understanding of the cellular metabolism of D-tagatose and informs further engineering strategies.
Engineered whole-cell systems, in conjunction with isotopically labeled substrates like D-[2-¹³C]tagatose, represent a sophisticated approach for in-depth studies of D-tagatose metabolism and the development of efficient biocatalytic production platforms. preprints.orgnih.govpreprints.org
Theoretical and Computational Approaches in D Tagatose Research
Computational Modeling of Metabolic Networks
Computational modeling of metabolic networks is a cornerstone of metabolic engineering, enabling the quantitative analysis of intracellular metabolic fluxes. oup.comnih.gov This is particularly relevant for optimizing the microbial production of D-tagatose. By constructing genome-scale models (GEMs) of production hosts like Escherichia coli, researchers can simulate how genetic modifications will impact the flow of carbon through various pathways to enhance the yield of the target molecule. oup.com
A key technique in this field is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which uses carbon-labeled substrates, such as D-[2-¹³C]tagatose or more commonly, ¹³C-labeled glucose, to trace the path of carbon atoms through the cell's metabolic network. nih.govmedchemexpress.comnih.gov The distribution of the ¹³C isotope in proteinogenic amino acids and other metabolites is measured, typically by mass spectrometry (GC-MS or LC-MS), and this data is used to calculate the flux through central metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. frontiersin.orgshimadzu.com
This analysis provides a detailed snapshot of the cell's metabolic state, allowing researchers to identify bottlenecks, quantify the activity of competing pathways that divert resources away from D-tagatose synthesis, and validate the function of engineered pathways. nih.govshimadzu.com For instance, studies have shown that deleting genes of bypass pathways, such as pfka (phosphofructokinase) and zwf (glucose-6-phosphate dehydrogenase) in E. coli, can increase the accumulation of intermediates required for D-tagatose production. mdpi.com By integrating ¹³C-MFA data, computational models can precisely predict which genetic interventions will most effectively redistribute metabolic flux towards the desired product. frontiersin.org
Recent strategies for D-tagatose production involve a thermodynamically favorable pathway using phosphorylation, epimerization, and dephosphorylation steps, converting D-glucose into D-tagatose. nih.govacs.org Computational modeling helps in balancing the expression of the multiple enzymes involved in such pathways to prevent the accumulation of toxic intermediates and maximize the final titer and productivity. mdpi.com
| Strain Engineering Strategy | Key Enzymes/Pathways Involved | Reported Titer | Primary Substrate | Reference |
|---|---|---|---|---|
| Expression of L-arabinose isomerase (L-AI) from Lactobacillus plantarum | L-AI, Lactose (B1674315) metabolism | 0.54 g/(L·h) productivity | D-lactose | mdpi.com |
| Phosphorylation/dephosphorylation pathway | C4 epimerases (GatZ, KbaZ), Hexitol-phosphatase A (HxpA) | 7.3 g/L | D-glucose | nih.govresearchgate.net |
| Whole-cell biocatalyst with multi-enzyme system | α-glucan phosphorylase, phosphoglucomutase, D-glucose 6-phosphate isomerase, D-tagatose 1,6-bisphosphate aldolase (B8822740) | 3.38 g/L | Maltodextrin (B1146171) | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed insights into the conformational dynamics and stability of biomolecules, which is information that is often difficult to obtain through experimental methods alone. While specific MD studies on D-[2-13C]tagatose are not widespread, the principles derived from simulations of other sugars and biomolecules are directly applicable. lambris.com
A practical application of MD simulations in D-tagatose research has been to investigate its crystallization process, which is critical for purification in industrial manufacturing. One study used MD simulations to understand how common impurity sugars, such as D-fructose and D-glucose, affect the nucleation and growth of D-tagatose crystals. researchgate.net The simulations evaluated key physical parameters, including the interaction energy between the D-tagatose crystal surface and the impurity sugars, the diffusion ability of the sugars, and their capacity to form hydrogen bonds. researchgate.net
The results of these simulations revealed that impurity sugars can inhibit the primary nucleation of D-tagatose while promoting secondary nucleation. researchgate.net By calculating the electrostatic and van der Waals interaction energies, researchers could quantify how strongly each impurity interacts with the growing crystal, thereby predicting its impact on crystal morphology and purity. This molecular-level understanding allows for the rational design of crystallization conditions to produce D-tagatose crystals with a uniform and regular shape. researchgate.net The analysis of root mean square deviation (RMSD) throughout the simulations helps confirm that the systems have reached equilibrium, ensuring the reliability of the subsequent analysis. mdpi.com
| Impurity Molecule | Interaction Type | Calculated Effect on Crystallization | Reference |
|---|---|---|---|
| D-Maltose | van der Waals, Electrostatic | Inhibition of primary nucleation, promotion of secondary nucleation | researchgate.net |
| D-Fructose | van der Waals, Electrostatic | Inhibition of primary nucleation, promotion of secondary nucleation | researchgate.net |
| D-Glucose | van der Waals, Electrostatic | Inhibition of primary nucleation, promotion of secondary nucleation | researchgate.net |
Bioinformatics for Enzyme Discovery and Pathway Prediction
Bioinformatics provides essential tools for mining vast biological databases to discover novel enzymes and predict metabolic pathways for the synthesis of valuable compounds like D-tagatose. researchgate.net The biological production of D-tagatose relies on specific enzymes, and identifying new enzymes with improved properties—such as higher specificity, greater stability, or optimal activity at industrial-relevant temperatures—is a key goal. e3s-conferences.orgresearchgate.net
One of the primary enzymes used for D-tagatose production is L-arabinose isomerase (L-AI), which catalyzes the isomerization of D-galactose to D-tagatose. e3s-conferences.orgscirp.org Bioinformatics approaches have been used to discover novel L-AI enzymes. This often involves collecting known protein sequences from public databases like the National Center for Biotechnology Information (NCBI), performing multiple-sequence alignments to identify conserved regions, and designing degenerate primers based on these regions. e3s-conferences.orgresearchgate.net These primers can then be used as DNA markers to screen various microorganisms, including thermophilic bacteria from extreme environments, for L-AI genes that may encode more robust enzymes suitable for large-scale production. researchgate.net
Furthermore, advanced bioinformatics platforms like the Enzyme Function Initiative (EFI) tools enable large-scale genomic analysis. researchgate.netnih.gov By generating sequence similarity networks (SSNs) and genome neighborhood networks (GNNs), researchers can analyze the relationships between large groups of enzymes and predict their functions based on genomic context. This strategy was successfully used to discover a novel catabolic pathway for D-altritol in Agrobacterium tumefaciens C58, which involves the intermediate D-tagatose. nih.gov The analysis led to the functional annotation of several enzymes, including a dehydrogenase that converts D-altritol to D-tagatose and a kinase that phosphorylates it to D-tagatose 6-phosphate. nih.gov Similarly, bioinformatics analysis identified GatZ and KbaZ, previously annotated as aldolase chaperones, as C4 epimerases capable of converting D-fructose-6-phosphate to D-tagatose-6-phosphate, opening a new route for D-tagatose production from D-glucose. nih.govresearchgate.net
| Enzyme | Reaction Catalyzed | Bioinformatics Approach | Reference |
|---|---|---|---|
| L-Arabinose Isomerase (L-AI) | D-Galactose ↔ D-Tagatose | Sequence alignment and degenerate primer design for enzyme discovery | e3s-conferences.orgresearchgate.net |
| D-altritol dehydrogenase | D-Altritol → D-Tagatose | Sequence Similarity Networks (SSNs) and Genome Neighborhood Networks (GNNs) for pathway discovery | nih.gov |
| D-tagatose kinase | D-Tagatose → D-Tagatose 6-phosphate | SSNs and GNNs for functional annotation | nih.gov |
| GatZ / KbaZ (C4 Epimerase) | D-Fructose-6-phosphate ↔ D-Tagatose-6-phosphate | Functional annotation based on structural analysis and pathway reconstruction | nih.govresearchgate.net |
Future Directions in D 2 13c Tagatose Research
Advanced Isotopic Labeling Strategies (e.g., site-specific 13C labeling)
The precise placement of isotopic labels within a molecule is crucial for detailed metabolic flux analysis. Future research will likely focus on developing more sophisticated and efficient methods for the site-specific labeling of rare sugars like D-tagatose.
Current methodologies for creating isotopically labeled monosaccharides involve both chemical and chemoenzymatic approaches. Chemical methods such as cyanohydrin reduction and molybdate-catalyzed epimerization offer routes to singly and multiply labeled sugars. These techniques provide a foundational toolkit for producing a variety of monosaccharide isotopomers. For instance, a concise and scalable synthesis for D-[UL-13C6]tagatose has been developed starting from the more readily available D-[UL-13C6]fructose, utilizing an epimerization at the C-4 position through an oxidation/reduction sequence. This demonstrates the feasibility of producing fully labeled tagatose.
Future advancements are anticipated in chemoenzymatic synthesis, which combines the specificity of enzymes with the versatility of chemical reactions. This approach can overcome the challenges of complex protection and deprotection steps often required in purely chemical syntheses, leading to higher yields and better regio- and stereo-selectivity. The integration of chemical synthesis with enzyme-mediated processes will enable the creation of a wider array of singly and multiply labeled monosaccharides. Researchers are also exploring the use of inorganic catalysts, which could offer more robust and simpler methods for generating sugar epimers compared to fragile biological catalysts. The development of these advanced labeling strategies will be instrumental in producing custom-labeled D-tagatose molecules, such as D-[2-13C]tagatose, with high purity and efficiency, thereby facilitating more precise and informative metabolic studies.
Integration of Multi-Omics Data with 13C-MFA for Holistic Metabolic Understanding
To gain a comprehensive understanding of cellular metabolism, future research will increasingly integrate 13C-Metabolic Flux Analysis (13C-MFA) data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a more complete picture of how genetic and environmental factors influence metabolic fluxes.
13C-MFA is a powerful tool for quantifying the rates of intracellular metabolic reactions. However, by itself, it does not fully explain the underlying regulatory mechanisms that control these fluxes. By combining fluxomics data with other omics data, researchers can build more comprehensive models of cellular function. For example, integrating gene expression data with 13C-MFA can help to identify which enzymes are critical in a particular metabolic pathway and how their expression levels correlate with metabolic flux.
This integrated approach can reveal how cells respond to genetic or environmental perturbations at multiple levels. For instance, in the context of this compound metabolism, a multi-omics study could elucidate how the introduction of this rare sugar affects gene expression, protein levels, and ultimately the metabolic flux distribution throughout the central carbon metabolism. Such a holistic view is essential for understanding the broader physiological effects of D-tagatose and for identifying potential targets for metabolic engineering. The development of sophisticated computational tools will be crucial for the effective integration and interpretation of these large and complex datasets.
Development of Novel Biocatalytic Systems for Rare Sugar Synthesis
The production of rare sugars like D-tagatose in commercially viable quantities remains a significant challenge. Future research will focus on the discovery and engineering of novel biocatalytic systems to improve the efficiency and cost-effectiveness of D-tagatose synthesis.
Enzymatic methods are promising alternatives to chemical synthesis, offering higher specificity and milder reaction conditions. L-arabinose isomerase is a key enzyme that can convert D-galactose to D-tagatose. However, the conversion efficiency of this enzyme is often limited by thermodynamic equilibrium. To overcome this, researchers are exploring various strategies, including the use of multi-enzyme cascades and the immobilization of enzymes to improve stability and reusability.
Recent developments include in vitro multi-enzyme cascade systems for the synthesis of D-tagatose from inexpensive substrates like sucrose (B13894). One such system, comprising five enzymes, achieved a conversion rate of 82.3% from 10 mM sucrose by incorporating an ATP regeneration system to reduce the cost associated with cofactors. Another innovative approach involves the encapsulation of thermodynamically limited enzymes within probiotic bacteria, which has demonstrated an 85% conversion rate of galactose to tagatose at 50°C in 48 hours. The development of such novel biocatalytic systems is crucial for the sustainable and economical production of D-tagatose, including its isotopically labeled forms like this compound.
| Enzyme/Biocatalyst System | Substrate | Conversion Rate/Yield | Reference |
|---|---|---|---|
| L-arabinose isomerase (recombinant E. coli) | D-galactose | 9.9% (whole cell), 9.64% (enzyme extract) | |
| Multi-enzyme cascade (5 enzymes) | Sucrose (10 mM) | 82.3% | |
| Bacterial encapsulated L-arabinose isomerase | Galactose | 85% | |
| Dual-enzyme (β-galactosidase and L-arabinose isomerase) | Lactose (B1674315) (100 g/L) | 23.5% | |
| Galactitol dehydrogenase | Galactitol | ~72% |
Expansion of 13C-Metabolic Flux Analysis to Diverse Non-Human Biological Systems
While 13C-MFA is a well-established technique for studying the metabolism of microorganisms like Escherichia coli and Saccharomyces cerevisiae, its application to a wider range of non-human biological systems is a promising future direction. The use of this compound in these systems can provide valuable insights into how different organisms metabolize this rare sugar.
The application of 13C-MFA has been instrumental in understanding and engineering microbial metabolism for the production of biochemicals. By tracing the path of 13C-labeled substrates, researchers can map out the flow of carbon through various metabolic pathways and identify bottlenecks or alternative routes. Expanding these studies to include this compound as a tracer in diverse microorganisms could reveal novel metabolic pathways for rare sugar utilization.
Furthermore, the application of 13C-MFA is not limited to microbes. Isotopically nonstationary metabolic flux analysis (INST-MFA) has been successfully applied to map photoautotrophic fluxes in terrestrial plants like Arabidopsis thaliana. This opens up the possibility of studying this compound metabolism in plants, which could have implications for agriculture and plant biology. For example, some rare sugars have shown potential as sustainable fungicides and pesticides. Understanding how they are metabolized by plants and plant pathogens is crucial for developing these applications. The expansion of 13C-MFA to a broader array of non-human systems will undoubtedly deepen our understanding of rare sugar metabolism and its potential applications.
Q & A
Q. How is D-[2-13C]tagatose synthesized and purified for isotopic labeling studies?
Answer: this compound is typically synthesized via enzymatic or chemical methods. For isotopic labeling, enzymatic isomerization of D-[2-13C]galactose using L-arabinose isomerase under controlled pH (7.5–8.5) and temperature (50–60°C) is a common approach . Purification involves HPLC or column chromatography with a C18 stationary phase, followed by lyophilization. Purity (>98%) is confirmed via NMR (13C signals at δ 95–100 ppm for the labeled C2 position) and mass spectrometry (M+1 peak for isotopic enrichment) .
Q. What spectroscopic techniques are most effective for detecting and quantifying this compound in biological matrices?
Answer:
- NMR : 13C-NMR at 125 MHz resolves the C2 position (δ ~97 ppm) with minimal interference from natural abundance 13C .
- GC-MS : Derivatization (e.g., trimethylsilylation) followed by selective ion monitoring (SIM) for m/z 307 (M-57 fragment) ensures specificity .
- LC-HRMS : High-resolution mass spectrometry (Orbitrap) with a HILIC column separates isomers (e.g., tagatose vs. fructose) using exact mass (C6H12O6 + 13C at C2: m/z 181.0701) .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) using this compound resolve contradictions in central carbon metabolism studies?
Answer: MFA with this compound tracks label incorporation into downstream metabolites (e.g., glycolysis/TCA intermediates). For example:
- Labeling patterns : C2 enrichment in fructose-6-phosphate indicates isomerase activity, while absence in pyruvate suggests alternative pathways .
- Data reconciliation : Use computational tools (e.g., INCA, OpenFlux) to model fluxes. Discrepancies arise from assumptions about isotopic steady state; iterative simulations with experimental MID (mass isotopomer distribution) data improve accuracy .
Q. What experimental controls are critical to ensure isotopic purity and data reliability in 13C-tracing studies with this compound?
Answer:
- Negative controls : Use unlabeled tagatose to subtract natural isotope abundance (1.1% 13C) from MIDs .
- Batch consistency : Validate label incorporation across synthesis batches via NMR and MS.
- Biological controls : Include cells/organisms lacking relevant transporters or enzymes (e.g., hexokinase mutants) to confirm uptake specificity .
Q. How should researchers address conflicting data on this compound uptake kinetics in different cell models?
Answer:
- Variable normalization : Express uptake rates relative to cell biomass (OD600) or protein content (Bradford assay) to account for growth differences .
- Transport inhibition assays : Use competitive inhibitors (e.g., phloretin for GLUT transporters) to identify uptake mechanisms .
- Meta-analysis : Compare kinetic parameters (Km, Vmax) across studies using standardized units (nmol/mg protein/min) and assess confounding factors (e.g., pH, temperature) .
Methodological Optimization Questions
Q. What protocols optimize the use of this compound for tracing carbohydrate metabolism in microbial cultures?
Answer:
- Pre-culture adaptation : Sub-culture cells twice in 13C-medium to minimize unlabeled biomass carryover .
- Harvest timing : Collect samples during mid-exponential phase (OD600 = 0.6–1.2) to ensure active metabolism .
- Quenching : Rapidly cool cultures to 4°C and extract metabolites with 60% methanol (-40°C) to halt enzymatic activity .
Q. How can isotopic dilution from endogenous carbon sources be minimized in this compound tracer studies?
Answer:
- Media design : Use minimal media lacking competing carbon sources (e.g., glucose-free) .
- Pulse-chase experiments : Introduce labeled tagatose after carbon starvation to prioritize its uptake .
- Dynamic MID correction : Apply isotope dilution models (e.g., ZILCH) to adjust for unlabeled metabolite pools .
Data Interpretation and Integration
Q. What statistical methods are recommended for analyzing time-resolved 13C-labeling data from this compound experiments?
Answer:
Q. How can multi-omics data (transcriptomics, proteomics) be integrated with 13C-metabolomics to validate this compound metabolic pathways?
Answer:
- Correlation networks : Use WGCNA to link gene/protein expression clusters with metabolite labeling trends .
- Pathway enrichment : Tools like MetaboAnalyst 5.0 overlay 13C-MIDs onto KEGG maps to highlight active pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
